molecular formula C24H33ClN4O3S2 B2871867 N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1103350-78-2

N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2871867
CAS No.: 1103350-78-2
M. Wt: 525.12
InChI Key: JQMYYEYARPXQEV-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a dimethylamino propyl chain. Its hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The next step involves the introduction of the sulfamoyl group, which can be done using sulfonyl chloride in the presence of a base. The final step is the attachment of the dimethylamino propyl chain, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its interactions with specific molecular targets can lead to the development of new medications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.

    Sulfamoyl compounds: Compounds with sulfamoyl groups but different core structures.

    Dimethylamino propyl derivatives: Compounds with dimethylamino propyl chains but different core structures.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole ring, a sulfamoyl group, and a dimethylamino propyl chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S2.ClH/c1-5-6-17-27(4)33(30,31)20-14-12-19(13-15-20)23(29)28(18-9-16-26(2)3)24-25-21-10-7-8-11-22(21)32-24;/h7-8,10-15H,5-6,9,16-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMYYEYARPXQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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